methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate
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Overview
Description
Methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate is a complex organic compound with a molecular formula of C26H21BrN2O4 . This compound is characterized by its intricate structure, which includes a bromobenzoyl group, a phenyl group, and a penta-2,4-dienoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of bromobenzoyl chloride with an amine to form the bromobenzoyl amide.
Coupling with penta-2,4-dienoyl moiety: The bromobenzoyl amide is then coupled with a penta-2,4-dienoyl compound under specific conditions to form the desired intermediate.
Final esterification: The intermediate is then esterified with methyl 4-aminobenzoate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl and penta-2,4-dienoyl moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate include:
Methyl 4-aminobenzoate: A simpler ester with a similar benzoate structure but lacking the bromobenzoyl and penta-2,4-dienoyl groups.
Benzoyl peroxide: Contains a benzoyl group but differs significantly in structure and reactivity.
Phenylacetic acid: Shares the phenyl group but has different functional groups and chemical properties.
Properties
IUPAC Name |
methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c1-33-26(32)19-14-16-20(17-15-19)28-25(31)23(13-7-10-18-8-3-2-4-9-18)29-24(30)21-11-5-6-12-22(21)27/h2-17H,1H3,(H,28,31)(H,29,30)/b10-7+,23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKYPUKZLJILGV-KSSPAFGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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